molecular formula C11H11BrN2S B13559405 4-(3-Bromo-2,4-dimethylphenyl)thiazol-2-amine

4-(3-Bromo-2,4-dimethylphenyl)thiazol-2-amine

Katalognummer: B13559405
Molekulargewicht: 283.19 g/mol
InChI-Schlüssel: QEXSALSXCPGQIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Bromo-2,4-dimethylphenyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 3-bromo-2,4-dimethylphenyl group. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2,4-dimethylphenyl)thiazol-2-amine typically involves the reaction of 3-bromo-2,4-dimethylaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromo-2,4-dimethylphenyl)thiazol-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Wissenschaftliche Forschungsanwendungen

4-(3-Bromo-2,4-dimethylphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-2,4-dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may bind to DNA or proteins involved in cell division, leading to cell cycle arrest and apoptosis. The exact pathways and targets can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3-Bromo-2,4-dimethylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which can influence its electronic properties and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C11H11BrN2S

Molekulargewicht

283.19 g/mol

IUPAC-Name

4-(3-bromo-2,4-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11BrN2S/c1-6-3-4-8(7(2)10(6)12)9-5-15-11(13)14-9/h3-5H,1-2H3,(H2,13,14)

InChI-Schlüssel

QEXSALSXCPGQIJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)C2=CSC(=N2)N)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.